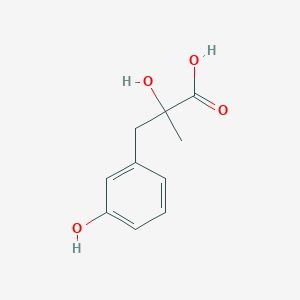

2-hydroxy-3-(3-hydroxyphenyl)-2-methylpropanoic acid

Overview

Description

“3-(2-Hydroxyphenyl)propionic acid” and “3-(3-Hydroxyphenyl)propionic acid” are phenyl propionic acid derivatives . They have been found in various natural sources and are considered relatively benign . They are also major microbial metabolites of both (+)-catechin and (-)-epicatechin by human faecal microbiota .

Molecular Structure Analysis

The molecular formula for “3-(2-Hydroxyphenyl)propionic acid” is HOC6H4CH2CH2CO2H . For “3-(3-Hydroxyphenyl)propionic acid”, the molecular formula is C9H10O3 .Physical And Chemical Properties Analysis

The melting point of “3-(2-Hydroxyphenyl)propionic acid” is 86-89 °C (lit.) . The molecular weight is 166.17 .Scientific Research Applications

2H3HP2MPA has a wide range of applications in scientific research. It has been used to study the structure and function of proteins, as well as the regulation of gene expression. It has also been used to study the biochemistry of cell signaling pathways, and to investigate the role of enzymes in metabolic pathways. Additionally, 2H3HP2MPA has been used in the study of drug metabolism, and in the development of new drugs.

Mechanism of Action

Target of Action

3-(3-Hydroxyphenyl)-2-methyllactic acid, also known as 2-Hydroxy-3-(3-hydroxyphenyl)-2-methylpropanoic acid, is a microbial metabolite of dietary polyphenols . It primarily targets endothelial cells and plays a role in regulating the expression of E-selectin, a cell adhesion molecule .

Mode of Action

This compound interacts with its targets by modulating the expression of E-selectin, which is involved in the adhesion of monocytes to endothelial cells . By regulating E-selectin expression, it inhibits the binding of monocytes to endothelial cells .

Biochemical Pathways

The compound is a metabolite of dietary polyphenols, which are transformed into various phenolic acids by gut microbiota It is known to be involved in the regulation of cell adhesion processes, potentially impacting inflammatory pathways .

Pharmacokinetics

It is known that dietary polyphenols, from which this compound is derived, generally have low bioavailability . After oral intake, these polyphenols are poorly absorbed in the upper digestive tract and are metabolized into various phenolic acids by gut microbiota .

Result of Action

The primary molecular effect of 3-(3-Hydroxyphenyl)-2-methyllactic acid is the downregulation of E-selectin expression, leading to reduced adhesion of monocytes to endothelial cells

Action Environment

The action of 3-(3-Hydroxyphenyl)-2-methyllactic acid is influenced by various environmental factors. For instance, the presence of gut microbiota is crucial for the transformation of dietary polyphenols into this compound . Additionally, the compound’s action may be affected by the physiological state of the target cells and the presence of other signaling molecules in the cellular environment.

Advantages and Limitations for Lab Experiments

2H3HP2MPA is a relatively easy compound to synthesize, and is therefore a useful tool for laboratory experiments. It is also relatively stable, and can be stored for long periods of time without significant degradation. However, it is not soluble in water, and therefore must be dissolved in an organic solvent before use. Additionally, it is not a particularly potent compound, and therefore must be used at relatively high concentrations in order to be effective.

Future Directions

There are a number of potential future directions for research involving 2H3HP2MPA. For example, further research could be conducted into the effects of 2H3HP2MPA on the regulation of gene expression and the activity of other proteins. Additionally, research could be conducted into the effects of 2H3HP2MPA on the activity of other G protein-coupled receptors, as well as its effects on other biochemical and physiological processes. Additionally, further research could be conducted into the use of 2H3HP2MPA in drug development, and into the use of 2H3HP2MPA as a tool for studying the structure and function of proteins.

Safety and Hazards

properties

IUPAC Name |

2-hydroxy-3-(3-hydroxyphenyl)-2-methylpropanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O4/c1-10(14,9(12)13)6-7-3-2-4-8(11)5-7/h2-5,11,14H,6H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQCFPKHWBJEWFV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC(=CC=C1)O)(C(=O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

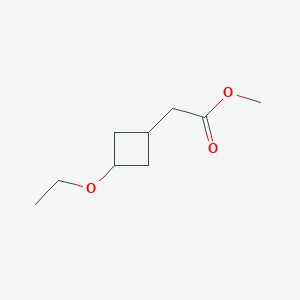

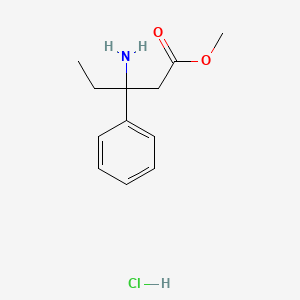

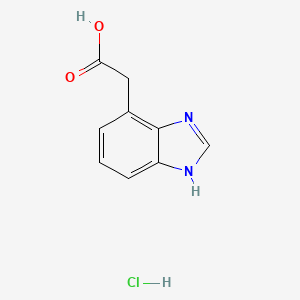

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[3-(1H-imidazol-1-yl)phenyl]methanamine hydrochloride](/img/structure/B6617621.png)

![(2R)-2-({3-[({4-[(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenyl}methyl)amino]phenyl}formamido)pentanedioic acid](/img/structure/B6617637.png)

![tert-butyl N-[1-(2-aminophenyl)azetidin-3-yl]carbamate](/img/structure/B6617664.png)

![Ethenetricarbonitrile, [4-(phenylamino)phenyl]-](/img/structure/B6617674.png)

![tert-butyl 3-[(prop-2-yn-1-yl)amino]pyrrolidine-1-carboxylate](/img/structure/B6617712.png)

![2-{[benzyl(methyl)amino]methyl}-2-methylpropane-1,3-diol](/img/structure/B6617716.png)